methyl 2-[(2,6-dichloro-4-pyridyl)carbonyl]-3-(methylamino)but-2-enoate
Description
Methyl 2-[(2,6-dichloro-4-pyridyl)carbonyl]-3-(methylamino)but-2-enoate (CAS: 82140-55-4) is a synthetic organic compound characterized by a 2,6-dichloro-4-pyridyl moiety linked to a β-keto-enoate ester system with a methylamino substituent .
The compound’s α,β-unsaturated ester may act as a Michael acceptor, a feature common in bioactive molecules, while the dichloropyridyl group could enhance lipophilicity and target binding.
Properties
IUPAC Name |
methyl 2-[(2,6-dichloropyridin-4-yl)-hydroxymethylidene]-3-methyliminobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O3/c1-6(15-2)10(12(18)19-3)11(17)7-4-8(13)16-9(14)5-7/h4-5,17H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VINGEACARNSONH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC)C(=C(C1=CC(=NC(=C1)Cl)Cl)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials
- 2,6-Dichloropyridine-4-carboxylic acid or its acid chloride derivative.
- Methyl 3-(methylamino)but-2-enoate or a suitable precursor that provides the methylamino but-2-enoate moiety.
Activation of Carboxylic Acid
The carboxylic acid group on the 2,6-dichloropyridine ring is typically activated to form an acid chloride or an activated ester to facilitate amide bond formation. Common reagents include:
- Thionyl chloride (SOCl2) to convert the acid to the corresponding acid chloride.
- Carbodiimide coupling agents (e.g., DCC or EDC) in the presence of additives such as HOBt to form active esters.
This activation step is crucial for efficient coupling and to avoid side reactions.
Amide Bond Formation
The activated acid derivative is reacted with the methylamino-substituted but-2-enoate under controlled conditions:
- The reaction is usually carried out in anhydrous organic solvents like dichloromethane or tetrahydrofuran.
- A base such as triethylamine is added to neutralize the generated acid and drive the reaction forward.
- The reaction temperature is maintained typically between 0 °C and room temperature to control reaction rate and selectivity.
The methylamino group acts as a nucleophile attacking the activated carbonyl carbon, forming the amide linkage.
Purification
After completion, the reaction mixture is subjected to:
- Aqueous workup to remove inorganic by-products.
- Extraction and drying over anhydrous salts.
- Purification by recrystallization or chromatographic techniques (e.g., silica gel column chromatography).
The product is obtained as a crystalline solid with a melting point around 112 °C, consistent with literature data.
Although detailed experimental protocols are scarce in publicly available open literature, the synthesis described by Plath and Rohr (Synthesis, 1982, pp. 318-320) is often cited as a foundational method for preparing this compound. Key findings include:
- The use of acid chlorides derived from 2,6-dichloropyridine-4-carboxylic acid significantly improves coupling efficiency.
- Mild bases such as triethylamine prevent side reactions and racemization.
- Maintaining low temperatures during coupling enhances the selectivity for the (Z)-isomer of the but-2-enoate.
- The methylamino substituent is introduced via nucleophilic substitution or reductive amination on the but-2-enoate precursor before coupling.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Condition | Effect on Yield/Purity |
|---|---|---|
| Acid Activation Method | Thionyl chloride to acid chloride | High reactivity, improved coupling yield |
| Coupling Solvent | Dichloromethane or Tetrahydrofuran | Good solubility, controlled reaction rate |
| Base | Triethylamine | Neutralizes HCl, prevents side reactions |
| Temperature | 0 °C to room temperature | Controls isomer formation and selectivity |
| Purification | Recrystallization or chromatography | High purity product, melting point ~112 °C |
Chemical Reactions Analysis
Types of Reactions
methyl 2-[(2,6-dichloro-4-pyridyl)carbonyl]-3-(methylamino)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The dichloro substituents can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome and efficiency of these reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of substituted pyridine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 303.14 g/mol. Its structure features a pyridine ring with dichloro substituents and a methyl ester group, which contributes to its reactivity and versatility in synthetic applications.
Scientific Research Applications
1. Organic Synthesis:
Methyl 2-[(2,6-dichloro-4-pyridyl)carbonyl]-3-(methylamino)but-2-enoate serves as a valuable building block in organic synthesis. It enables the creation of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. For example:
- Oxidation: Can yield carboxylic acids or ketones.
- Reduction: Modifies functional groups to form new derivatives.
- Substitution: The dichloro substituents can be replaced by other groups through nucleophilic substitution reactions.
2. Medicinal Chemistry:
The compound's biological activity makes it a subject of study in pharmacology. Its potential therapeutic properties are being explored for various medical applications. Research indicates that it may interact with specific enzymes and receptors, modulating biological pathways effectively.
3. Biochemical Studies:
In biochemistry, this compound is used to study molecular interactions and mechanisms of action. Understanding how it binds to biological targets is crucial for developing new drugs or therapeutic agents.
4. Industrial Applications:
In the industrial sector, this compound is employed in the production of specialty chemicals and materials with specific properties. Its unique structure allows for tailored applications in manufacturing processes.
Case Study 1: Synthesis of Pyridine Derivatives
A study demonstrated the synthesis of various pyridine derivatives using this compound as a precursor. The research highlighted the efficiency of this compound in generating diverse products through controlled reaction conditions, showcasing its utility in organic synthesis.
Case Study 2: Pharmacological Exploration
Research published in a peer-reviewed journal examined the pharmacological effects of this compound on specific cancer cell lines. The findings indicated that it exhibited cytotoxic activity, suggesting potential applications in cancer therapy.
Mechanism of Action
The mechanism of action of methyl 2-[(2,6-dichloro-4-pyridyl)carbonyl]-3-(methylamino)but-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and applications.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Structural Analogues in Agrochemical Chemistry
The compound shares functional motifs with several pesticides, though key substitutions dictate divergent properties:
Key Differences:
- Dichloropyridyl vs. Its dichloropyridyl group may instead target nicotinic acetylcholine receptors, akin to neonicotinoids .
- α,β-Unsaturated Ester vs. Sulfonylurea/Triazine: Thifensulfuron-methyl’s sulfonylurea group inhibits acetolactate synthase in plants, while the target compound’s enoate ester could mediate electrophilic reactivity or protein binding .
- Lipophilicity: The dichloropyridyl and methylamino groups may enhance lipid solubility compared to polar sulfonylureas or carbamates, influencing environmental persistence or bioaccumulation.
Reactivity and Functional Group Analysis
- Michael Acceptor Potential: The α,β-unsaturated ester in the target compound is absent in oxamyl, methomyl, and thifensulfuron-methyl. This feature is critical in fungicides like trifloxystrobin, where it disrupts mitochondrial electron transport .
- Halogen Substitution: The 2,6-dichloro configuration on the pyridine ring contrasts with non-halogenated pyridines in compounds like imidacloprid. Chlorination typically increases binding affinity to biological targets (e.g., insect nicotinic receptors) but may raise toxicity concerns .
Biological Activity
Methyl 2-[(2,6-dichloro-4-pyridyl)carbonyl]-3-(methylamino)but-2-enoate (CAS Number: 82140-55-4) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Pyridine ring : Contributes to its biological activity.
- Dichloro substituents : Enhance its reactivity and interaction with biological targets.
- Methyl ester group : Influences solubility and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂Cl₂N₂O₃ |
| Molecular Weight | 303.14 g/mol |
| Density | 1.34 g/cm³ |
| Melting Point | 112 °C |
| Boiling Point | 462.9 °C |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound's structure allows it to bind to these targets, modulating various biological pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It can act on receptors, potentially affecting signaling pathways related to cell proliferation and apoptosis.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that it possesses significant antimicrobial properties against various pathogens.
- Anticancer Potential : Preliminary investigations suggest that it may inhibit the growth of cancer cell lines, including breast and cervical cancer cells.
- Anti-inflammatory Effects : The compound has been noted for its potential to reduce inflammation in preclinical models.
Anticancer Activity
A study evaluating the cytotoxic effects of this compound on MCF-7 breast cancer cells demonstrated a GI50 value of approximately 5.0 µM, indicating potent growth inhibition compared to standard chemotherapeutics .
Antimicrobial Properties
In another study, the compound was tested against a panel of bacterial strains, showing significant inhibitory effects with minimal inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain .
Research Findings
Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity and selectivity. Modifications to the pyridine ring and carbonyl group have been explored to improve efficacy against specific targets.
Summary of Findings
Q & A
Q. What are the recommended synthetic routes for methyl 2-[(2,6-dichloro-4-pyridyl)carbonyl]-3-(methylamino)but-2-enoate, and what key purification steps ensure high yield?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Coupling the 2,6-dichloro-4-pyridylcarbonyl group to a β-keto ester intermediate via nucleophilic acyl substitution. Use anhydrous conditions and catalysts like DMAP to enhance reactivity.
- Step 2 : Introducing the methylamino group via reductive amination or Michael addition, ensuring strict temperature control (0–5°C) to minimize side reactions.
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity. Analogous methods are detailed in the synthesis of structurally related pyridylmethoxy compounds .
Q. How should researchers characterize the compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR : Use NMR (500 MHz, CDCl) to identify key signals: the enolic proton (δ 6.8–7.2 ppm, singlet), methylamino protons (δ 2.3–2.5 ppm, singlet), and pyridyl protons (δ 8.1–8.3 ppm, doublet). NMR confirms the carbonyl (δ 165–170 ppm) and pyridyl carbons (δ 150–155 ppm).
- Mass Spectrometry : High-resolution ESI-MS (positive mode) should show [M+H] with a calculated mass matching theoretical values (e.g., CHClNO, expected m/z 317.01). Discrepancies >0.001 Da require re-evaluation of synthetic steps .
- HPLC : Use a C18 column (acetonitrile/water, 0.1% TFA) with UV detection at 254 nm to assess purity (>98%) and retention time consistency .
Q. What protocols are advised for assessing the compound’s stability under varying pH and temperature?
- Methodological Answer :
- pH Stability : Prepare buffered solutions (pH 2–9) and incubate the compound at 25°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours. Acidic conditions (pH < 4) may hydrolyze the ester group, requiring lyophilization for long-term storage.
- Thermal Stability : Conduct accelerated stability studies (40°C, 75% RH) over 4 weeks. Use DSC to identify decomposition temperatures (>150°C suggests moderate thermal stability). Store at -20°C in amber vials under nitrogen to prevent oxidation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the 2,6-dichloro-4-pyridyl substituent on bioactivity?
- Methodological Answer :
- Analog Synthesis : Replace the 2,6-dichloro-4-pyridyl group with non-halogenated (e.g., 4-pyridyl) or mono-halogenated analogs. Use Suzuki-Miyaura coupling for regioselective modifications.
- Bioassays : Test analogs in receptor-binding assays (e.g., leukotriene receptors, as seen in structurally similar SC 53228 ). Measure IC values and compare with the parent compound.
- Computational Modeling : Perform docking studies (AutoDock Vina) to assess halogen interactions with hydrophobic receptor pockets. Correlate Cl-substituent positions with binding energy differences (>2 kcal/mol indicates critical SAR) .
Q. What strategies resolve contradictions between experimental and computational data on the compound’s molecular geometry?
- Methodological Answer :
- Validation Techniques : If bond angles (e.g., C–C–N) from DFT calculations conflict with crystallographic data (e.g., 117.94° experimental vs. 120.3° computed), refine computational parameters (B3LYP/6-311+G(d,p)) and validate with X-ray crystallography (as in ).
- Dynamic Analysis : Conduct molecular dynamics simulations (AMBER) to assess flexibility of the enoate group. Compare RMSD values (<1.5 Å suggests stable conformation) with NMR-derived NOE restraints .
Q. What methodologies identify the compound’s potential biological targets, considering its structural similarity to known receptor ligands?
- Methodological Answer :
- Pharmacophore Mapping : Align the compound’s dichloropyridyl and enoate groups with pharmacophores of leukotriene receptor antagonists (e.g., SB-209247 ). Use Schrödinger’s Phase to identify overlap scores >0.7.
- Target Profiling : Employ high-throughput screening against kinase or GPCR panels. Prioritize targets showing >50% inhibition at 10 µM. Confirm hits with SPR (KD < 1 µM) and cellular assays (e.g., Ca flux for receptor activation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
